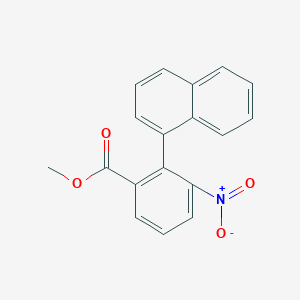![molecular formula C12H18BrF2NO2 B13343010 tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a tert-butyl ester group. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the spirocyclic core through a series of cyclization reactions. The introduction of the bromomethyl group can be achieved via bromination reactions using reagents such as N-bromosuccinimide (NBS). The difluoro substitution is often introduced through nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis of the ester group would produce the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of the difluoro group can enhance the metabolic stability of drug candidates, making it a useful scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors. The difluoro group can enhance binding affinity and selectivity, while the spirocyclic structure can improve the overall stability of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (3S,6S)-6-(chloromethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the bromomethyl group, which provides a versatile handle for further functionalization. The difluoro substitution also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications.
Eigenschaften
Molekularformel |
C12H18BrF2NO2 |
|---|---|
Molekulargewicht |
326.18 g/mol |
IUPAC-Name |
tert-butyl (3S,6S)-6-(bromomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H18BrF2NO2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-13)6-12(11,14)15/h8H,4-7H2,1-3H3/t8-,11-/m0/s1 |
InChI-Schlüssel |
ONZBWGFCTFTPNC-KWQFWETISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CBr)CC2(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CBr)CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
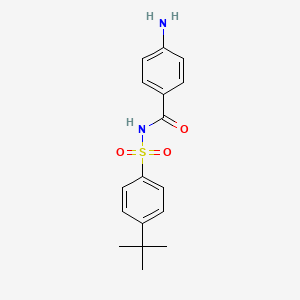


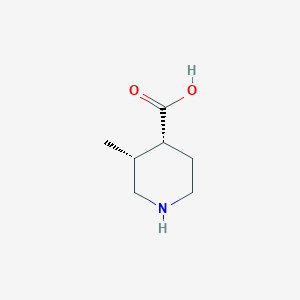
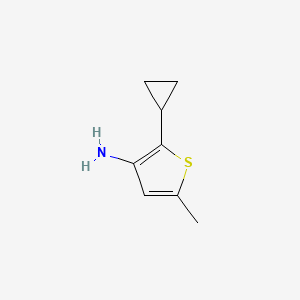
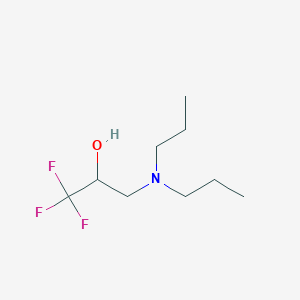

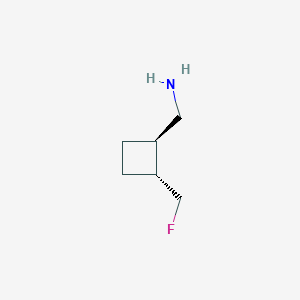
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)

![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)

